molecular formula C23H24N2O B15160178 N-(4-tert-butylphenyl)-4-(3-methylpyridin-2-yl)benzamide CAS No. 717116-07-9

N-(4-tert-butylphenyl)-4-(3-methylpyridin-2-yl)benzamide

Cat. No.: B15160178
CAS No.: 717116-07-9
M. Wt: 344.4 g/mol
InChI Key: HNENYCYVYIYIHV-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-4-(3-methylpyridin-2-yl)benzamide is a chemical compound of significant interest in modern organic synthesis and medicinal chemistry research. Its structure incorporates a 3-methylpyridin-2-yl group, which has been identified in scientific literature as a highly effective directing group for ruthenium-catalyzed, direct C-H activation and arylation processes of benzylic sp³ carbon atoms . The presence of the methyl substituent at the 3-position of the pyridine ring is crucial, as it forces the molecule into a conformation that brings the target C-H bond and the directing group into closer proximity, thereby significantly facilitating the metal insertion and increasing reaction yields compared to unsubstituted pyridine derivatives . This makes the compound a valuable template or intermediate for the synthesis of more complex, functionalized organic molecules. Furthermore, based on structural analogy to well-studied pharmacophores, this compound is of interest for investigation as a potential Transient Receptor Potential Vanilloid type 1 (TRPV1) antagonist . Related N-(4-tert-butylphenyl) carboxamide and urea derivatives have been extensively studied as potent antagonists for their role in pain perception, with some advancing to lead compound status in analgesic research . Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, or probe biological pathways involving the TRPV1 receptor. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

717116-07-9

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-4-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C23H24N2O/c1-16-6-5-15-24-21(16)17-7-9-18(10-8-17)22(26)25-20-13-11-19(12-14-20)23(2,3)4/h5-15H,1-4H3,(H,25,26)

InChI Key

HNENYCYVYIYIHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-4-(3-methylpyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methylpyridinyl Group: The methylpyridinyl group can be introduced through a coupling reaction using a suitable pyridine derivative and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-tert-butylphenyl)-4-(3-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the benzamide core, influencing physicochemical and biological properties.

Table 1: Substituent and Molecular Property Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-tert-butylphenyl, 4-(3-methylpyridin-2-yl) C23H24N2O 344.45 Hydrophobic tert-butyl, pyridine H-bonding
4-tert-Butyl-N-(4-methoxyphenyl)benzamide 4-tert-butylphenyl, 4-methoxyphenyl C18H21NO2 283.37 Methoxy group increases polarity
N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide 4-chlorophenyl, 6-methyl-4-CF3-pyridinyl C20H14ClF3N2O 390.79 Electron-withdrawing Cl and CF3 groups
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide Pyridin-4-ylmethyl, 3-methylbenzamide C20H18N2O 302.37 Flexible pyridylmethyl linker
Imatinib* Pyrimidine, methylpiperazine C29H31N7O 509.60 Clinically approved kinase inhibitor

*Imatinib is included as a benchmark due to its benzamide-based kinase inhibitor activity.

Key Observations :

  • Hydrophobicity : The tert-butyl group in the target compound enhances lipophilicity compared to methoxy () or pyridin-4-ylmethyl substituents (). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Electronic Effects : The trifluoromethyl and chloro groups in ’s compound introduce electron-withdrawing effects, contrasting with the electron-donating tert-butyl group. This could alter binding affinity in enzyme targets .
  • Steric Considerations : The 3-methylpyridin-2-yl group in the target compound may create steric hindrance compared to smaller substituents like methoxy.

Key Observations :

  • Palladium-catalyzed couplings () face challenges with lower yields, possibly due to steric hindrance from bulky substituents .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

Compound logP* pKa Solubility (mg/mL) Reference
Target Compound ~3.5 ~11.0 Low (hydrophobic)
N-(4-Chloro-phenyl)-...-benzamide ~4.2 11.88 Very low
3-Methyl-N-(pyridin-4-ylmethyl)benzamide ~2.8 Not reported Moderate

*logP values estimated based on substituent contributions.

Key Observations :

  • The target compound’s logP (~3.5) indicates moderate lipophilicity, balancing membrane permeability and solubility.
  • Electron-withdrawing groups (e.g., CF3 in ) increase logP and reduce solubility compared to the target compound .

Biological Activity

N-(4-tert-butylphenyl)-4-(3-methylpyridin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. It features a benzamide core, with a tert-butyl group and a 3-methylpyridin-2-yl substituent, which may influence its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2C_{22}H_{24}N_2 with a molecular weight of approximately 344.4 g/mol. The structural arrangement contributes to its potential efficacy as a therapeutic agent.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)benzamideC22H21ClN2OC_{22}H_{21}ClN_2OContains chlorine, influencing biological activity.
N-(4-tert-butylphenyl)-4-(3-trifluoromethylpyridin-2-yl)benzamideC23H21F3N2OC_{23}H_{21}F_3N_2OFeatures trifluoromethyl group affecting lipophilicity.
N-(4-tert-butylbenzyl)-2-nitro-N-(pyridin-2-yl)benzamideC23H24N2O3C_{23}H_{24}N_2O_3Contains nitro group impacting reactivity.

Research indicates that this compound may act as a ligand in biochemical assays, potentially modulating enzyme activity and influencing various signaling pathways. Its interactions with specific molecular targets are crucial for understanding its therapeutic effects.

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory mediators.
  • Anticancer Potential : The compound has been explored for its anticancer activities, possibly through apoptosis induction in cancer cell lines.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Studies : In cellular assays, this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves two main steps:

  • Formation of Benzamide Core : The initial step involves the reaction of 4-tert-butylaniline with 3-methylpyridine-2-carboxylic acid to form the benzamide structure.
  • Purification : The product is then purified using column chromatography to achieve high purity and yield.

Q & A

Q. What are the recommended synthetic routes for N-(4-tert-butylphenyl)-4-(3-methylpyridin-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of pyridine and benzamide intermediates. Key steps include:

  • Formation of the pyridine derivative : Chlorination or functionalization of the pyridine ring, followed by coupling with the benzamide moiety.
  • Amide bond formation : Using coupling agents (e.g., EDC/HOBt) to link the pyridine and benzamide fragments under controlled pH and temperature.
  • Purification : Column chromatography or recrystallization to isolate the final product . Note: Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products like oxidized or reduced derivatives .

Q. How should researchers characterize the purity and structure of this compound?

Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) . Advanced methods like X-ray crystallography (e.g., Acta Crystallographica data) can resolve structural ambiguities .

Q. What biochemical targets are associated with this compound?

Similar benzamide derivatives target enzymes involved in bacterial proliferation (e.g., acps-pptase) or modulate kinase activity. Computational docking studies (using tools like AutoDock) can predict binding affinities to specific pockets in target proteins . Validate hypotheses via enzyme inhibition assays (e.g., IC50_{50} measurements) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to reduce side products.
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like amide bond formation.
  • Scale-up considerations : Transition from batch to flow reactors for consistent mixing and heat dissipation .

Q. How should researchers address contradictions in spectroscopic or bioactivity data?

  • Comparative analysis : Replicate experiments using identical conditions and validate with orthogonal methods (e.g., FT-IR alongside NMR).
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to confirm significance of bioactivity differences .
  • Impurity profiling : HPLC-MS to detect trace contaminants that may skew results .

Q. What strategies are effective in designing derivatives with enhanced bioactivity?

  • Structure-activity relationship (SAR) studies : Modify substituents on the pyridine or benzamide rings. For example:
  • Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability.
  • Replace tert-butyl with smaller alkyl groups to reduce steric hindrance .
    • Computational modeling : Molecular dynamics simulations to predict binding modes and affinity changes .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Lipophilicity (LogP) : Tools like MarvinSketch estimate solubility and membrane permeability.
  • Metabolic stability : CYP450 inhibition assays paired with in silico models (e.g., SwissADME) .
  • Toxicity prediction : Use QSAR models to flag potential hepatotoxicity or cardiotoxicity .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, then monitor decomposition via HPLC.
  • Plasma stability assays : Incubate with human plasma and quantify remaining parent compound over time .
  • Solid-state stability : Store under varying humidity/temperature and analyze crystallinity via XRPD .

Q. How can in vivo efficacy studies be designed to evaluate therapeutic potential?

  • Animal models : Use disease-specific models (e.g., xenografts for anticancer activity).
  • Dosing regimens : Optimize based on pharmacokinetic data (e.g., Cmax_{max}, AUC).
  • Biomarker analysis : Measure target modulation in tissues via ELISA or Western blot .

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